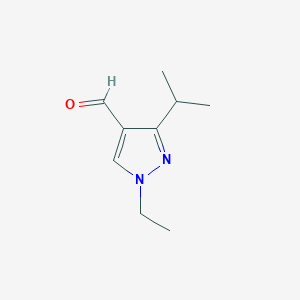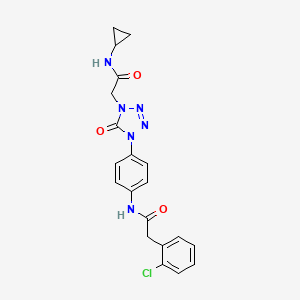![molecular formula C24H26ClN5O3 B2896757 2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-44-9](/img/structure/B2896757.png)
2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a unique heterocyclic compound that falls under the class of 1,2,4-triazole-containing scaffolds . These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . The synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular formula of this compound is C24H26ClN5O3 . It is a part of the 1,2,4-triazole class of compounds, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .科学的研究の応用
Synthesis and Chemical Reactions
Research on related chemical frameworks, such as quinazolines and triazoloquinazolines, highlights advanced synthetic routes and chemical reactions that could be applicable to the compound . For instance, studies have demonstrated methods for synthesizing various quinazoline derivatives through reactions with isocyanates, indicating potential pathways for creating compounds with specific functional groups or characteristics (J. Chern et al., 1988). Similarly, the creation of partially hydrogenated triazoloquinazolines through interactions with chlorocarboxylic acid chlorides showcases techniques for molecular modification and the formation of novel heterocycles (V. M. Chernyshev et al., 2014).
Potential Biological Activities
The biological activities of structurally related compounds are a significant area of interest, with studies exploring their potential antimicrobial, analgesic, and antitumor properties. For example, research into pyrazoles and triazoles bearing quinazoline moieties has identified compounds with notable analgesic activity, suggesting the therapeutic potential of these molecular frameworks (H. Saad et al., 2011). Moreover, the synthesis of triazoloquinazolines and their evaluation as antimicrobial agents highlight the relevance of these structures in developing new treatments for infections (N. Pokhodylo et al., 2021).
作用機序
将来の方向性
The future directions in the research of 1,2,4-triazole-containing scaffolds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates . Furthermore, the biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-4-11-28-22(32)19-10-7-17(21(31)26-13-15(2)3)12-20(19)30-23(28)27-29(24(30)33)14-16-5-8-18(25)9-6-16/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYANJNUTHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)
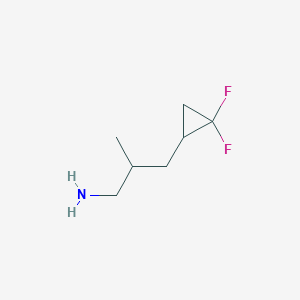
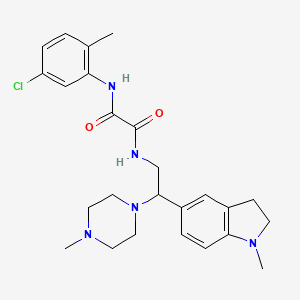
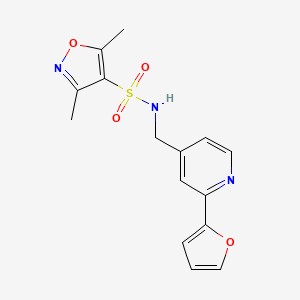

![3-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B2896687.png)
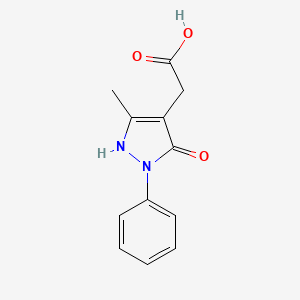

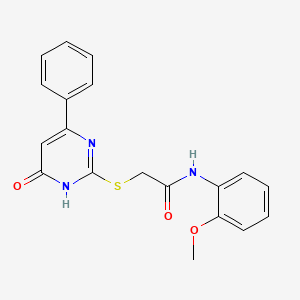
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2896691.png)

